molecular formula C18H14O5 B7750560 C18H14O5

C18H14O5

Cat. No.: B7750560
M. Wt: 310.3 g/mol
InChI Key: GJJAXRPKBPOQTL-UHFFFAOYSA-N
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Description

The compound with the molecular formula C18H14O5 6-Deoxyjacareubin . It is a naturally occurring compound found in certain plants and has a molecular weight of 310.3 g/mol . This compound is part of the xanthone family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxyjacareubin typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxybenzophenone derivatives in the presence of a strong acid or base . The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of 6-Deoxyjacareubin may involve the extraction from natural sources, such as plants that naturally produce this compound. The extraction process includes solvent extraction, followed by purification steps like crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 6-Deoxyjacareubin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

6-Deoxyjacareubin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Deoxyjacareubin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6-Deoxyjacareubin can be compared with other similar compounds in the xanthone family, such as:

Uniqueness: 6-Deoxyjacareubin is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its diverse biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(4-oxo-2-phenylchromen-6-yl)oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-11(18(20)21)22-13-7-8-16-14(9-13)15(19)10-17(23-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJAXRPKBPOQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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